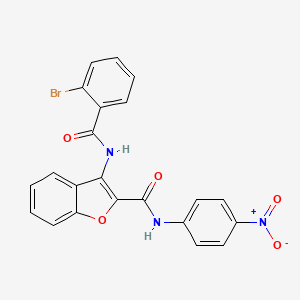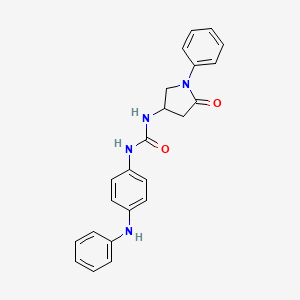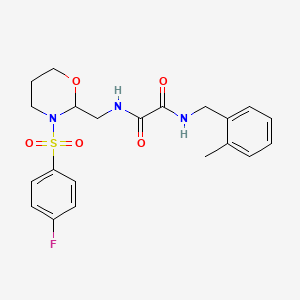
4-((2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide is a complex organic compound with potential applications in various scientific fields including chemistry, biology, medicine, and industry. Its unique structure comprises a quinazoline core substituted with a cyanomethylthio group and a cyclopentylbenzamide moiety, which could be of interest for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide generally begins with the construction of the quinazoline core. Key steps include:
Formation of the Quinazoline Core: : Utilizing a 2-aminobenzamide derivative, a condensation reaction with cyanoacetic acid followed by cyclization can yield the quinazoline structure.
Thioether Formation: : Introduction of the cyanomethylthio group through a thiol-ene reaction, often involving mercaptans and suitable thiolating agents under controlled conditions.
Final Coupling: : Attaching the cyclopentylbenzamide portion, potentially via amidation reactions using corresponding anhydrides or amides with coupling agents such as EDCI or HATU.
Industrial Production Methods: In an industrial context, production methods are scaled up to accommodate higher throughput, often involving:
Bulk Chemical Synthesis: : Utilizing large-scale reactors for each synthetic step, optimizing reaction conditions for efficiency and yield.
Continuous Flow Processes: : Where possible, continuous flow methodologies are employed to maintain reaction conditions consistently and improve product purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions:
Oxidation: : The thioether moiety can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction of functional groups in the molecule, particularly nitro groups (if present) to amines.
Substitution: : Various positions on the quinazoline core and benzamide ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: : Catalytic hydrogenation or metal hydrides such as sodium borohydride (NaBH4).
Substitution: : Halogenating agents for electrophilic substitutions and strong nucleophiles like amines or alkoxides for nucleophilic substitutions.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines or reduced heterocycles.
Substitution Products: : Various substituted quinazolines and benzamides depending on the reaction conditions and reagents used.
Scientific Research Applications
4-((2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide holds significance in several scientific domains:
Chemistry: : Studied for its reactivity and used as a building block in organic synthesis.
Biology: : Investigated for potential bioactivity and binding with specific biological targets.
Medicine: : Explored as a lead compound in drug discovery, particularly targeting specific enzymes or receptors.
Industry: : Utilized in materials science for developing new polymers or coatings with unique properties.
Mechanism of Action
This compound’s effects are mediated through its interaction with specific molecular targets:
Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, potentially by binding to active sites and blocking substrate access.
Receptor Binding: : Possible interactions with cellular receptors influencing signal transduction pathways.
Pathways: : Modulation of metabolic or signaling pathways relevant to its bioactivity.
Similar Compounds
Quinazolines: : Like 4-oxoquinazoline derivatives, these compounds share the core structure but differ in substituent groups, influencing their reactivity and biological activity.
Thioethers: : Compounds with similar sulfur-containing moieties that undergo similar oxidation reactions.
Benzamides: : Substituted benzamides exhibiting various pharmacological properties.
Uniqueness: The combination of the quinazoline core with a cyanomethylthio group and cyclopentylbenzamide moiety distinguishes it from other compounds. This unique structure could result in distinct chemical reactivity and potential for novel bioactivity.
That should cover the major aspects of 4-((2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide. Dive into the details to explore more about this fascinating compound!
Properties
IUPAC Name |
4-[[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c24-13-14-30-23-26-20-8-4-3-7-19(20)22(29)27(23)15-16-9-11-17(12-10-16)21(28)25-18-5-1-2-6-18/h3-4,7-12,18H,1-2,5-6,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOGFGRAYMAACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B2423816.png)


![4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2423819.png)
![(NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline](/img/structure/B2423820.png)


![3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2423825.png)
![2,2-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide](/img/structure/B2423827.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2423829.png)
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2423831.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2423833.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2423834.png)
![1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2423835.png)
